4-(Methoxycarbonyl)-2-nitrobenzoic acid
Overview
Description
4-(Methoxycarbonyl)-2-nitrobenzoic acid is an organic compound with the molecular formula C9H7NO6 It is a derivative of benzoic acid, featuring a methoxycarbonyl group at the fourth position and a nitro group at the second position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxycarbonyl)-2-nitrobenzoic acid typically involves the esterification of 2-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds as follows:
Esterification: 2-nitrobenzoic acid is reacted with methanol in the presence of sulfuric acid to form methyl 2-nitrobenzoate.
Hydrolysis: The methyl ester is then hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(Methoxycarbonyl)-2-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The methoxycarbonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic conditions.
Major Products Formed
Reduction: 4-(Methoxycarbonyl)-2-aminobenzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Hydrolysis: this compound is converted to 2-nitrobenzoic acid.
Scientific Research Applications
4-(Methoxycarbonyl)-2-nitrobenzoic acid has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Methoxycarbonyl)-2-nitrobenzoic acid depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons from the reducing agent to the nitro group. In substitution reactions, the methoxycarbonyl group is replaced by a nucleophile through a nucleophilic attack on the carbonyl carbon.
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzoic acid: Lacks the methoxycarbonyl group but shares the nitro group at the second position.
4-Methoxycarbonylbenzoic acid: Lacks the nitro group but shares the methoxycarbonyl group at the fourth position.
4-Nitrobenzoic acid: Lacks the methoxycarbonyl group but shares the nitro group at the fourth position.
Uniqueness
4-(Methoxycarbonyl)-2-nitrobenzoic acid is unique due to the presence of both the methoxycarbonyl and nitro groups on the benzene ring. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-methoxycarbonyl-2-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO6/c1-16-9(13)5-2-3-6(8(11)12)7(4-5)10(14)15/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VULISSQANNKDCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619858 | |
Record name | 4-(Methoxycarbonyl)-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55737-66-1 | |
Record name | 4-(Methoxycarbonyl)-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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